molecular formula C7H13NO B097183 2-Azetidinone, 3,3-diethyl- CAS No. 16006-10-3

2-Azetidinone, 3,3-diethyl-

Cat. No. B097183
CAS RN: 16006-10-3
M. Wt: 127.18 g/mol
InChI Key: XHMUOLXEAFNULF-UHFFFAOYSA-N
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Description

2-Azetidinone, 3,3-diethyl- is a cyclic amide compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism Of Action

The mechanism of action of 2-Azetidinone, 3,3-diethyl- is not fully understood. However, studies have suggested that it may inhibit bacterial cell wall synthesis and disrupt viral replication. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.

Biochemical And Physiological Effects

Studies have shown that 2-Azetidinone, 3,3-diethyl- can have various biochemical and physiological effects. It has been shown to reduce the growth of bacterial and viral cells, induce apoptosis in cancer cells, and inhibit inflammation. Additionally, this compound has been shown to have low toxicity in animal models, making it a promising candidate for drug development.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-Azetidinone, 3,3-diethyl- is its ease of synthesis and high yield. Additionally, this compound has been shown to have low toxicity in animal models, making it a safe and promising candidate for drug development. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 2-Azetidinone, 3,3-diethyl-. One possible direction is the development of this compound as a novel antibacterial, antiviral, or anticancer agent. Additionally, this compound could be studied for its potential use in organic synthesis and as a chiral auxiliary in asymmetric synthesis. Further studies could also be conducted to better understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, 2-Azetidinone, 3,3-diethyl- is a cyclic amide compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research on this compound could lead to the development of novel antibacterial, antiviral, or anticancer agents, as well as its potential use in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

Synthesis Methods

2-Azetidinone, 3,3-diethyl- is synthesized through a specific method that involves the reaction of 3,3-diethylacrylamide with phthalimide in the presence of a base. The resulting product is then hydrolyzed to obtain 2-Azetidinone, 3,3-diethyl-. This method has been optimized to produce high yields of the compound and is widely used in research laboratories.

Scientific Research Applications

2-Azetidinone, 3,3-diethyl- has been extensively studied for its potential applications in various fields. It has been shown to have antibacterial, antiviral, and antitumor properties, making it a promising candidate for drug development. Additionally, this compound has been studied for its potential use in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

properties

IUPAC Name

3,3-diethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-3-7(4-2)5-8-6(7)9/h3-5H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMUOLXEAFNULF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CNC1=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60166792
Record name 2-Azetidinone, 3,3-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Diethylazetidin-2-one

CAS RN

16006-10-3
Record name 2-Azetidinone, 3,3-diethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016006103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Azetidinone, 3,3-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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